molecular formula C23H28N2O3 B11262112 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B11262112
M. Wt: 380.5 g/mol
InChI Key: AJHDMEROKPLFDR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a tetrahydroquinoline ring, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Ring: The initial step involves the synthesis of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where the amine group of the tetrahydroquinoline ring reacts with a propanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

Uniqueness

3-(4-Methoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, a tetrahydroquinoline ring, and a propanamide moiety makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide

InChI

InChI=1S/C23H28N2O3/c1-16(2)23(27)25-14-4-5-18-15-19(9-12-21(18)25)24-22(26)13-8-17-6-10-20(28-3)11-7-17/h6-7,9-12,15-16H,4-5,8,13-14H2,1-3H3,(H,24,26)

InChI Key

AJHDMEROKPLFDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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